molecular formula C17H15N3O3S2 B2866821 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 313405-34-4

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2866821
CAS No.: 313405-34-4
M. Wt: 373.45
InChI Key: GQTYNOWZQBFSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antibacterial activity and is studied for its potential use in treating bacterial infections.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

The future directions for this compound could involve further exploration of its antibacterial properties. The compound has shown potent antibacterial activity and could be further investigated for potential applications in the treatment of bacterial infections .

Mechanism of Action

Target of Action

The compound 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide, also known as 4-(N-methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide, is a hybrid antimicrobial that combines the effect of two or more agents . It combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

This compound interacts with its targets by inhibiting their growth and proliferation . It is investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .

Biochemical Pathways

It is known that thiazole derivatives have diverse biological activities, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties .

Result of Action

The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4- tert -butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Preparation Methods

The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of a thiazole derivative with a benzenesulfonamide derivative. One common method involves the use of a thiazole-2-amine and a benzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can be compared with other benzenesulfonamide derivatives and thiazole-containing compounds:

The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and make it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-20(14-5-3-2-4-6-14)25(22,23)15-9-7-13(8-10-15)16(21)19-17-18-11-12-24-17/h2-12H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTYNOWZQBFSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.